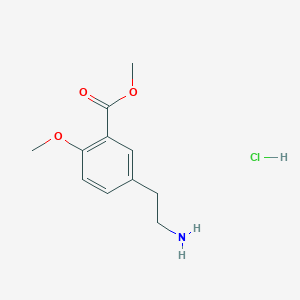

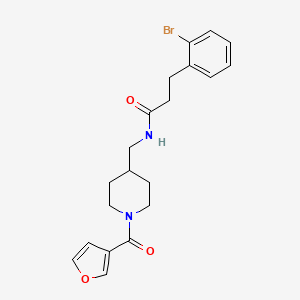

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride

Overview

Description

“2-Aminoethyl methacrylate hydrochloride” is an amine-based methacrylic monomer used in the production of polymers and copolymers . It’s a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .

Synthesis Analysis

The synthesis of “2-aminoethyl methacrylate hydrochloride” involves reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride . The ratio of the total amount of hydrogen chloride to the total amount of the ketimine compound of 2-aminoethyl methacrylate in the step is in the range of 1.0 to 1.5 .

Molecular Structure Analysis

The linear formula for “2-Aminoethyl methacrylate hydrochloride” is H2C=C(CH3)CO2CH2CH2NH2 · HCl . The molecular weight is 165.62 .

Chemical Reactions Analysis

“2-Aminoethyl methacrylate hydrochloride” is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .

Physical And Chemical Properties Analysis

The melting point of “2-Aminoethyl methacrylate hydrochloride” is between 102-110 °C . It’s stored at a temperature between 2-8°C .

Scientific Research Applications

- Application : Researchers have developed methacrylated hyaluronic acid (HA)-based hydrogels using this compound. These hydrogels maintain the native spherical shape and stemness of human dental pulp stem cells (DPSCs). The hydrogels provide an environment similar to the in vivo 3D context, making them promising for regenerative medicine applications .

Hydrogel Scaffolds for Stem Cell Maintenance

Safety and Hazards

While specific safety and hazard information for “Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride” was not found, similar compounds like “2-Aminoethyl methacrylate hydrochloride” and “Ethanolamine” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

methyl 5-(2-aminoethyl)-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-10-4-3-8(5-6-12)7-9(10)11(13)15-2;/h3-4,7H,5-6,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLVERHHUIYMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)

![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)

![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)